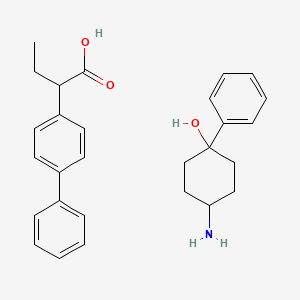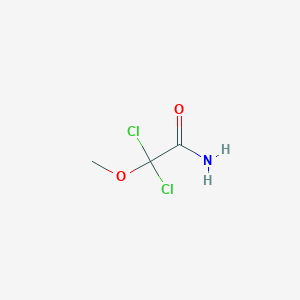![molecular formula C11H18N2O3 B13793917 2,6-Diazaspiro[4.5]decane-2-acetic acid, 1-oxo-, methyl ester](/img/structure/B13793917.png)
2,6-Diazaspiro[4.5]decane-2-acetic acid, 1-oxo-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diazaspiro[4.5]decane-2-acetic acid, 1-oxo-, methyl ester is a chemical compound with the molecular formula C11H18N2O3 and a molecular weight of 226.27 g/mol . This compound is characterized by its unique spiro structure, which includes a diazaspirodecane core. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diazaspiro[4.5]decane-2-acetic acid, 1-oxo-, methyl ester can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction typically requires the use of anhydrous magnesium sulfate as a drying agent and involves refluxing the mixture for several hours.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
2,6-Diazaspiro[4.5]decane-2-acetic acid, 1-oxo-, methyl ester undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups into the molecule.
科学的研究の応用
2,6-Diazaspiro[4.5]decane-2-acetic acid, 1-oxo-, methyl ester has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 2,6-Diazaspiro[4.5]decane-2-acetic acid, 1-oxo-, methyl ester involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or receptors, thereby modulating biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
Some similar compounds include:
- Benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate
- Methyl (1-oxo-2,6-diazaspiro[4.5]dec-2-yl)acetate
Uniqueness
2,6-Diazaspiro[4.5]decane-2-acetic acid, 1-oxo-, methyl ester is unique due to its specific spiro structure and the presence of both diaza and acetic acid functional groups. This combination of features gives it distinct chemical properties and potential biological activities that are not commonly found in other similar compounds.
特性
分子式 |
C11H18N2O3 |
|---|---|
分子量 |
226.27 g/mol |
IUPAC名 |
methyl 2-(1-oxo-2,6-diazaspiro[4.5]decan-2-yl)acetate |
InChI |
InChI=1S/C11H18N2O3/c1-16-9(14)8-13-7-5-11(10(13)15)4-2-3-6-12-11/h12H,2-8H2,1H3 |
InChIキー |
BGZPEPYGXNLCOF-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CN1CCC2(C1=O)CCCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


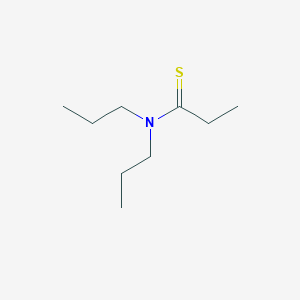
![1,4,5,5,6,6-Hexafluoro-2,3-dimethoxybicyclo[2.2.2]oct-2-ene](/img/structure/B13793843.png)
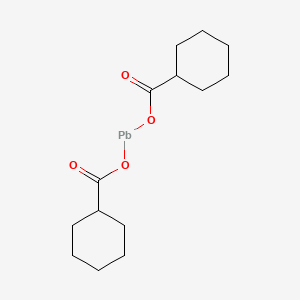
![3-Hydroxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B13793848.png)
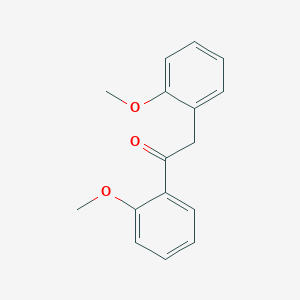


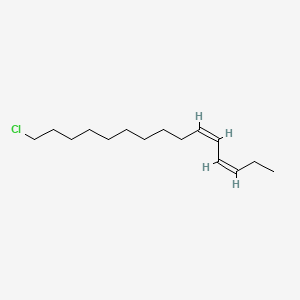
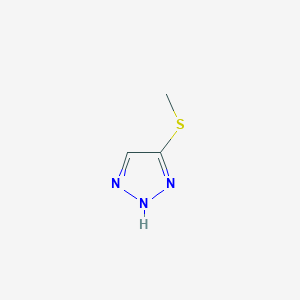

![(6-Hydroxy-5-methyl-2-bicyclo[2.2.1]heptanyl) 2-methylprop-2-enoate](/img/structure/B13793897.png)
![Methyl 4-(7-methyl-4-oxo-2-phenyl-4,7-dihydrofuro[2,3-b]pyridin-3-yl)benzoate](/img/structure/B13793902.png)
